molecular formula C10H16ClNS B1489388 Cyclopentyl(thiophen-3-yl)methanamine hydrochloride CAS No. 1864060-07-0

Cyclopentyl(thiophen-3-yl)methanamine hydrochloride

Cat. No. B1489388
M. Wt: 217.76 g/mol
InChI Key: KUQBIRAGLNTDSM-UHFFFAOYSA-N
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Description

Cyclopentyl(thiophen-3-yl)methanamine hydrochloride is a chemical compound with the IUPAC name cyclopentyl (thiophen-2-yl)methanamine hydrochloride . It has a molecular weight of 217.76 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for Cyclopentyl(thiophen-3-yl)methanamine hydrochloride is 1S/C10H15NS.ClH/c11-10 (8-4-1-2-5-8)9-6-3-7-12-9;/h3,6-8,10H,1-2,4-5,11H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Cyclopentyl(thiophen-3-yl)methanamine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 217.76 .

Scientific Research Applications

Metabolism and Detectability Studies

Cyclopentyl(thiophen-3-yl)methanamine hydrochloride shares structural similarities with 2-Methiopropamine (2-MPA), a thiophene analogue of methamphetamine. Studies on 2-MPA have focused on its metabolism and detectability in both rat and human urine, identifying major metabolic pathways such as N-demethylation, hydroxylation at the side chain and thiophene ring, followed by glucuronidation and/or sulfation. These studies are crucial for understanding the pharmacokinetics and toxicology of related compounds, and for developing methods to detect their use in drug screening protocols (Welter et al., 2013).

Material Science and Pharmaceuticals

Substituted thiophenes, which are structurally related to cyclopentyl(thiophen-3-yl)methanamine hydrochloride, have shown a wide spectrum of biological activities and applications in material science. They have been utilized in the development of thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells, highlighting the compound's potential in various technological advancements (Nagaraju et al., 2018).

Sensitization of Luminescence in Lanthanide Complexes

Thiophenyl-derivatized nitrobenzoic acid ligands, which bear resemblance in their thiophene components to cyclopentyl(thiophen-3-yl)methanamine hydrochloride, have been explored as potential sensitizers for Eu(III) and Tb(III) luminescence. This research opens up possibilities for the application of such compounds in the development of luminescent materials, with potential uses in bioimaging, sensors, and light-emitting devices (Viswanathan & Bettencourt-Dias, 2006).

Anticancer Activities

The structural framework of cyclopentyl(thiophen-3-yl)methanamine hydrochloride is conducive to modification and functionalization, which can lead to the synthesis of derivatives with potential biological activities. For instance, the synthesis of thiophene-quinoline derivatives and their evaluation for anticancer activity showcases the therapeutic potential of such compounds. This research indicates the possibility of developing new anticancer agents based on the structural motif of cyclopentyl(thiophen-3-yl)methanamine hydrochloride (Othman et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

cyclopentyl(thiophen-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.ClH/c11-10(8-3-1-2-4-8)9-5-6-12-7-9;/h5-8,10H,1-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQBIRAGLNTDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CSC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl(thiophen-3-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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